1-(1H-benzimidazol-2-yl)-4-(4-bromobenzyl)-3-methyl-1H-pyrazol-5-ol
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Overview
Description
BRBMP , is a heterocyclic compound with an intriguing structure. Let’s break it down:
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Benzimidazole Ring: : The core structure contains a benzimidazole ring, which consists of a benzene ring fused to an imidazole ring. This arrangement imparts unique properties to the compound.
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Substituents: : The compound has a methyl group at position 3 on the pyrazole ring, a bromobenzyl group at position 4, and a benzimidazol-2-yl group at position 1.
Preparation Methods
Synthesis:: The synthesis of BRBMP involves the condensation of o-phenylenediamine ortho-phenylenediamine ) with formic acid . The reaction proceeds through cyclization to form the benzimidazole ring. Here are the steps:
- Mix o-phenylenediamine and formic acid.
- Heat the mixture for 2 hours in a water bath.
- Cool the reaction mixture and adjust the pH to 10 using a 10% sodium hydroxide solution.
- Filter the precipitated solid, wash it with cold water, and obtain the crude product.
- Recrystallize the crude product from hot water to obtain the pure compound .
Industrial Production:: While laboratory-scale synthesis is feasible, industrial production methods may involve modifications to improve yield, scalability, and cost-effectiveness. Unfortunately, specific industrial-scale processes for BRBMP are not widely documented.
Chemical Reactions Analysis
BRBMP can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions could modify the substituents, affecting its properties.
Substitution: The bromobenzyl group is susceptible to substitution reactions.
Other Reactions: Further investigations are needed to explore its reactivity with specific reagents.
Major products formed during these reactions would depend on reaction conditions and substituent interactions.
Scientific Research Applications
BRBMP’s applications span multiple fields:
Medicine: It might exhibit pharmacological activity, making it relevant for drug discovery.
Chemical Biology: Researchers may explore its interactions with biological macromolecules.
Industry: Its unique structure could find applications in materials science or catalysis.
Mechanism of Action
The precise mechanism by which BRBMP exerts its effects remains an area of active research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While BRBMP’s uniqueness lies in its specific substituents and benzimidazole-imidazole fusion, similar compounds include:
Benzimidazole Derivatives: Explore other benzimidazole-based compounds.
Pyrazole Analogues: Investigate related pyrazole derivatives.
Properties
Molecular Formula |
C18H15BrN4O |
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Molecular Weight |
383.2 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-4-[(4-bromophenyl)methyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H15BrN4O/c1-11-14(10-12-6-8-13(19)9-7-12)17(24)23(22-11)18-20-15-4-2-3-5-16(15)21-18/h2-9,22H,10H2,1H3,(H,20,21) |
InChI Key |
DFMAJETXDROEPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3N2)CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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